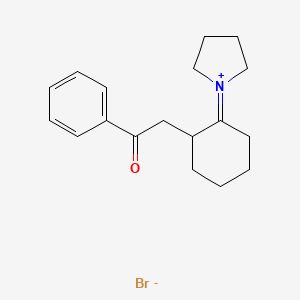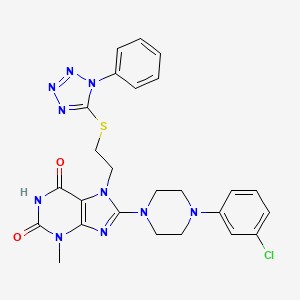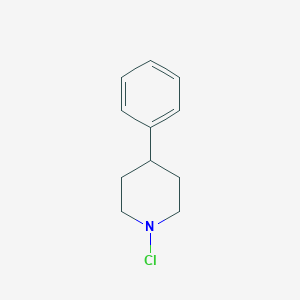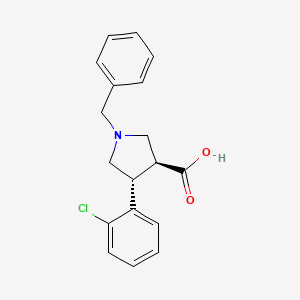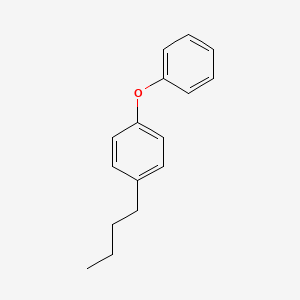![molecular formula C20H14ClN3OS B14115881 4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione is an organic compound with a complex structure that includes a quinazoline core, a chlorophenoxy group, and a thione moiety
Preparation Methods
The synthesis of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with 4-nitrophenylamine to form 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .
Chemical Reactions Analysis
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit tyrosine kinases or other enzymes involved in cell proliferation and survival, thereby exerting anticancer effects .
Comparison with Similar Compounds
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione can be compared with similar compounds such as:
4-(4-chlorophenoxy)phenylamine: This compound shares a similar structure but lacks the quinazoline and thione moieties.
2-aminobenzothiazole: This compound contains the benzothiazole core but lacks the chlorophenoxy and phenylamino groups.
4-chlorophenol: This is a simpler compound with only the chlorophenoxy group.
The uniqueness of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione lies in its combination of these functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C20H14ClN3OS |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C20H14ClN3OS/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19-17-3-1-2-4-18(17)23-20(26)24-19/h1-12H,(H2,22,23,24,26) |
InChI Key |
QHWVFMOLFGCFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


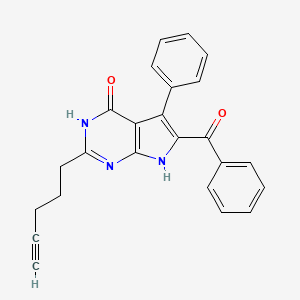
![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)


![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14115830.png)
![(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one](/img/structure/B14115841.png)
![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
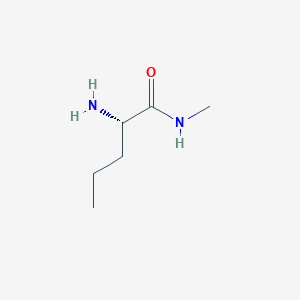
![9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)
